7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one
Description
Properties
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO4/c1-26-21-9-5-3-7-17(21)19-14-28-22-12-16(10-11-18(22)23(19)25)27-13-15-6-2-4-8-20(15)24/h2-12,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMNPRADYLMQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with chromone derivatives under specific reaction conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular structures.
- Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation : Can be oxidized using potassium permanganate.
- Reduction : Can be reduced using sodium borohydride.
- Substitution Reactions : Can react with nucleophiles at the fluorophenyl or methoxyphenyl positions.
Biology
- Biological Activity Investigation : Research has indicated potential biological activities, including:
- Anticancer Properties : Preliminary studies have shown that chromen-4-one derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
- Antimicrobial Activity : The compound has been explored for its antimicrobial potential against different bacterial strains.
- Mechanism of Action : While the precise molecular mechanisms remain under investigation, it is hypothesized that the compound may exert its effects through interactions with enzymes and proteins, influencing cellular signaling pathways.
Medicine
- Therapeutic Applications : The compound is being studied for its therapeutic effects in treating diseases such as cancer and infections due to its bioactive properties.
- Drug Development : Its unique structure may enhance drug-like properties, making it a candidate for further development into pharmaceutical agents.
Case Studies and Research Findings
Several studies have documented the efficacy of chromen-4-one derivatives:
- Anticancer Activity Study :
- Antimicrobial Evaluation :
- Synthetic Methodologies :
Mechanism of Action
The mechanism of action of 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to produce anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
- 7-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)chromen-4-one (C₂₅H₁₉ClO₆) This analog replaces the 2-fluorophenylmethoxy group with a 6-chloro-1,3-benzodioxin-substituted methoxy moiety. Molecular weight: 450.871 g/mol (vs. ~364.34 g/mol for the target compound) .
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (C₁₈H₁₃F₃O₄)
Variations in the Chromenone Core
- 7-[(2-Chloro-6-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one (C₂₀H₁₆ClFO₃) Incorporates a fused cyclopenta ring, reducing planarity of the chromenone core. This structural modification likely impacts π-π stacking interactions critical for binding to hydrophobic pockets in enzymes or receptors. Molecular weight: 358.79 g/mol; density: 1.4 g/cm³ .
- 7-Hydroxy-3-(2-methoxyphenyl)chromen-4-one Lacks the (2-fluorophenyl)methoxy group at position 7, replaced by a hydroxyl group.
Key Research Findings and Trends
Electron-Withdrawing Groups Enhance Bioactivity : Fluorine and chlorine substituents at position 7 improve binding to kinase targets (e.g., BRAF/HDAC inhibitors in ) by modulating electron density .
Steric Effects : Bulky groups like benzodioxin () reduce enzymatic activity due to steric clashes, highlighting the need for balanced substituent size .
Computational Insights : Molecular docking () predicts that 3-(2-methoxyphenyl) groups enhance hydrophobic interactions with protein pockets, a feature shared by the target compound .
Biological Activity
7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are recognized for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications.
The molecular structure of this compound is represented by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H17FO4 |
| Molecular Weight | 366.37 g/mol |
| Density | 1.291 g/cm³ |
| Boiling Point | 522.5 °C |
| Flash Point | 259.9 °C |
The biological activity of chromen-4-one derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These compounds have been studied for their potential as:
- Anticancer agents : They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial properties : Some studies suggest efficacy against bacterial and fungal strains.
- Enzyme inhibitors : Notably, they may inhibit enzymes such as monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases.
Anticancer Activity
A study highlighted that derivatives of chromen-4-one, including the compound , demonstrated significant growth-inhibitory effects on several cancer cell lines. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 10 µM for certain derivatives against breast cancer cells (MCF-7) and colon cancer cells (HT29) .
Antimicrobial Effects
Research indicated that chromen-4-one derivatives possess antimicrobial properties. In vitro assays revealed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity .
Enzyme Inhibition
The compound has been investigated for its potential as an MAO inhibitor. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the chromen backbone could enhance MAO-B inhibition potency, with some derivatives achieving IC50 values in the nanomolar range .
Case Study 1: Anticancer Activity
In a controlled experiment, researchers synthesized several derivatives of chromen-4-one and tested their effects on MCF-7 cells. The most potent derivative exhibited an IC50 value of 5 µM after 48 hours of treatment, indicating promising anticancer properties.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various chromen derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations ranging from 15 to 30 µg/mL.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one?
- Methodology : The synthesis typically involves a multi-step approach:
Core Formation : Condensation of substituted hydroxyacetophenone derivatives with appropriate ketones or esters under basic conditions (e.g., NaOEt or K₂CO₃) to form the chromen-4-one core .
Functionalization : Alkylation or aryloxy substitution at the 7-position using (2-fluorophenyl)methanol under Mitsunobu conditions or nucleophilic aromatic substitution .
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization from ethanol or DMF/water mixtures .
- Key Reagents : Propargyl bromide, DMF, and K₂CO₃ are frequently used for etherification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and fluorophenyl groups) and aromatic proton environments .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between substituents, with SHELXL refinement for accuracy .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: ~376.12 g/mol) and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
- Antioxidant Activity : DPPH/ABTS radical scavenging assays measure IC₅₀ values .
- Enzyme Inhibition : AChE and COX inhibition assays using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves to determine IC₅₀ .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Strategies :
- Use of protecting groups (e.g., TBS for hydroxyls) to direct substitutions .
- Catalytic systems like Yb(OTf)₃ for annulation reactions to control stereochemistry .
- Case Study : In [3 + 2] annulations, electron-withdrawing groups (e.g., trifluoromethyl) enhance regioselectivity at the 3-position .
Q. How do structural modifications impact biological activity?
- SAR Insights :
- Fluorophenyl vs. Methoxyphenyl : Fluorine enhances metabolic stability and membrane permeability, while methoxy groups improve binding to aromatic enzyme pockets .
- Chromen-4-one Core : Planar structure facilitates intercalation with DNA or enzyme active sites, as shown in docking studies .
- Data Comparison : Analogues with trifluoromethyl substitutions show 2–3× higher COX inhibition than non-fluorinated derivatives .
Q. How are crystallographic data contradictions resolved (e.g., disordered atoms)?
- Refinement Tools : SHELXL’s TWIN/BASF commands model twinning or disorder, while Olex2 GUI aids visualization .
- Case Example : For 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one, hydrogen bonding (O–H···O) and π-π stacking were refined using restraints on thermal parameters .
Q. What computational methods predict binding modes with target proteins?
- Docking Workflow :
Protein Preparation : Retrieve structures from PDB (e.g., AChE: 4EY7) and optimize with AMBER force fields .
Ligand Docking : AutoDock Vina or Glide (Schrödinger) with flexible side chains to account for fluorophenyl rotation .
- Validation : MD simulations (100 ns) assess binding stability via RMSD/RMSF plots .
Data Contradiction Analysis
Q. Why do antioxidant activity results vary across studies?
- Factors :
- Assay Conditions : DPPH (methanol-based) vs. ABTS (aqueous) may differentially solubilize hydrophobic substituents .
- Purity : HPLC-grade samples (>95%) reduce false positives from byproducts .
- Resolution : Normalize data to reference standards (e.g., ascorbic acid) and report solvent systems .
Q. How do crystal packing forces influence bioactivity predictions?
- Impact : Crystal structures may stabilize conformations not prevalent in solution, skewing docking results .
- Mitigation : Compare multiple polymorphs (e.g., P2₁/c vs. P1) and validate with solution NMR .
Methodological Tables
Table 1 : Comparison of Biological Activities in Chromen-4-one Analogues
| Compound | AChE IC₅₀ (µM) | COX Inhibition (%) | Cytotoxicity (MCF-7 IC₅₀, µM) |
|---|---|---|---|
| Target Compound | 12.3 ± 1.2 | 78 ± 4 | 18.5 ± 2.1 |
| 3-(4-Fluorophenyl) Analogue | 25.6 ± 3.1 | 65 ± 6 | 34.7 ± 3.8 |
| 7-Methoxy Derivative | 45.8 ± 4.5 | 42 ± 5 | >50 |
| Data sourced from in vitro assays . |
Table 2 : Crystallographic Data for Structural Analogues
| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bonds |
|---|---|---|---|
| 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | P2₁/c | 15.2 | O3–H···O4 |
| 2-(2-Fluorophenyl)-3-hydroxy-4H-chromen-4-one | P2₁/c | 22.8 | O4–H···O1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
